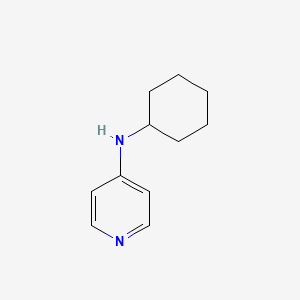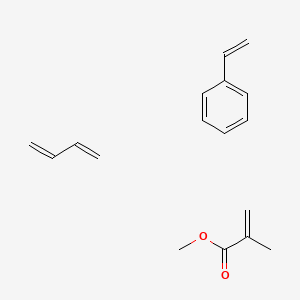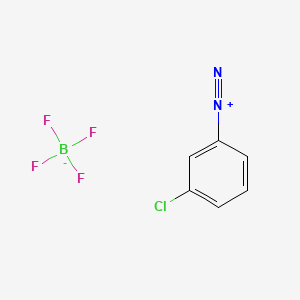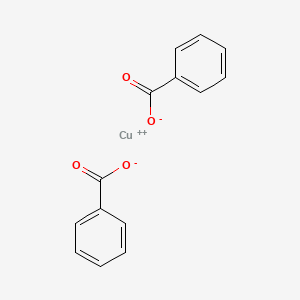
2-氯-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺
描述
“2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the empirical formula C5H6ClN3OS . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The SMILES string representation of the molecule is O=C(CCl)NC1=NN=C©S1 . This string provides a way to represent the structure of the chemical compound using ASCII strings.Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is 221.66 . It is a solid substance .科学研究应用
抗癌活性
据报道,具有 1,3,4-噻二唑部分的化合物具有抗癌特性。 例如,某些衍生物通过抑制生长或通过 caspase 途径诱导凋亡,对特定癌细胞系表现出活性 .
抗菌剂
1,3,4-噻二唑支架以其抗菌特性而闻名。 它已被纳入具有多种生物作用的各种药物中,例如磺胺甲噁唑和乙酰唑胺 .
抗炎和镇痛活性
具有噻二唑结构的吲哚衍生物在研究中已证明具有抗炎和镇痛活性 .
衍生物的合成
噻二唑基团常用于合成新的衍生物以进行生物学评估。 这包括与其他化合物反应以创建具有潜在生物活性的新型实体 .
抗癌筛选
噻二唑衍生物已针对各种细胞系开发并测试其抗癌活性。 这包括针对小鼠胚胎母细胞和人肺腺癌细胞的筛选 .
未来方向
作用机制
Target of Action
It is known that thiadiazole derivatives, which include this compound, can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been studied for their broad spectrum of biological activities .
Mode of Action
The ability of thiadiazole-containing compounds to cross cellular membranes allows them to interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which suggests good bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may have various effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for controlling the pH levels in certain biological systems. Additionally, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide interacts with proteins involved in cellular signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways . Furthermore, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects through several mechanisms. It binds to the active site of urease, inhibiting its enzymatic activity and preventing the hydrolysis of urea . This binding interaction is facilitated by the thiadiazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, the compound can modulate the activity of other enzymes and proteins by altering their conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of urease activity and persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction.
Metabolic Pathways
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. This distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization is essential for its ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMIMUGNZLYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300495 | |
| Record name | 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21521-87-9 | |
| Record name | 21521-87-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)








